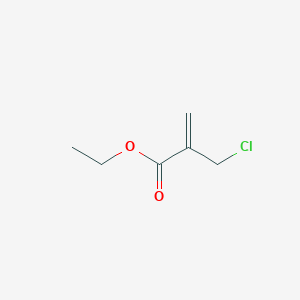

Éster etílico del ácido 2-(clorometil)acrílico

Descripción general

Descripción

Ethyl 2-(Chloromethyl)acrylate is a versatile compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss Ethyl 2-(Chloromethyl)acrylate, they do provide insights into closely related compounds, which can be used to infer some of the properties and reactivity of Ethyl 2-(Chloromethyl)acrylate.

Synthesis Analysis

The synthesis of related acrylate compounds often involves the use of Michael addition reactions, as seen in the synthesis of cyclopropane ester derivatives from ethyl-2-(2-chloroethyl)acrylate . This suggests that Ethyl 2-(Chloromethyl)acrylate could also be used as a synthon in similar reactions due to the presence of a reactive chloromethyl group, which can undergo nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of acrylate compounds has been extensively studied using various spectroscopic techniques. For instance, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized by single crystal X-ray diffraction, revealing a supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . Similarly, Ethyl 2-(Chloromethyl)acrylate may also exhibit interesting structural features due to the presence of the chloromethyl group, which could participate in intermolecular interactions.

Chemical Reactions Analysis

Acrylate compounds are known to participate in a variety of chemical reactions. For example, chloromethyl derivatives of ethyl acrylates have been shown to react with sodium azide and potassium thiocyanate to form azides and thiocyanates, respectively . This indicates that Ethyl 2-(Chloromethyl)acrylate could also be reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate compounds can be influenced by their molecular structure. For instance, the presence of an α-hydroxyhexafluoroisopropyl group in ethyl acrylate was found to affect its reactivity with thiols and acids . Although the specific properties of Ethyl 2-(Chloromethyl)acrylate are not discussed in the provided papers, it can be inferred that its chloromethyl group would impart certain reactivity patterns, such as susceptibility to nucleophilic attack.

Aplicaciones Científicas De Investigación

Polimerización

Este compuesto se usa como comonómero con una variedad de monómeros de vinilo y acrílicos en la polimerización de varios polímeros . Los polímeros resultantes se caracterizan por un alto peso molecular con propiedades físicas y químicas que dependen de los sustituyentes laterales de las cadenas poliméricas .

Producción de polímeros funcionales

Los (meta)acrilatos funcionales mencionados aquí para suministrar "ésteres funcionales" ruinas como un precursor general del grupo reactivo . En otro sentido, los grupos salientes (activantes) de estos monómeros pueden reaccionar fácilmente con los alcoholes y las aminas que llevan los grupos reactivos deseados y, por lo tanto, en general, proporcionan un solo paso de reacción para la síntesis de polímeros reactivos .

Síntesis de nuevos monómeros y polímeros a base de (meta)acrilatos

Se han sugerido nuevas rutas para nuevos monómeros y polímeros a base de (meta)acrilatos . También se describe la síntesis de una serie de nuevos ésteres de (meta)acrilato que incluyen grupos amida, dioxolano, benzofurano y calcona .

Producción de materiales súper absorbentes

Los acrilatos poseen propiedades características muy diversas que van desde la superabsorbencia, la transparencia, la flexibilidad, la tenacidad y la dureza, entre otras . Este tipo de materiales se utilizan en diversas aplicaciones como pañales .

Uso en cosméticos

Los acrilatos se utilizan en cosméticos debido a sus diversas propiedades características .

Ortopedia

Los acrilatos se utilizan en muchas aplicaciones biomédicas como cementos óseos

Safety and Hazards

Ethyl 2-(Chloromethyl)acrylate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . Protective gloves and eye protection should be worn when handling the compound . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used to extinguish .

Mecanismo De Acción

Target of Action

Ethyl 2-(Chloromethyl)acrylate, also known as 2-(Chloromethyl)acrylic Acid Ethyl Ester, is primarily used as an intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of the synthesis, but it is often used in reactions involving nucleophilic substitution or addition due to the presence of the electrophilic chloromethyl group.

Mode of Action

The mode of action of Ethyl 2-(Chloromethyl)acrylate involves its reactivity towards nucleophiles. The chloromethyl group is electrophilic, meaning it has a tendency to attract electrons. This makes it susceptible to attack by nucleophiles, leading to substitution or addition reactions. The exact nature of these reactions can vary widely depending on the specific conditions and reactants involved .

Biochemical Pathways

As an intermediate in organic synthesis, Ethyl 2-(Chloromethyl)acrylate can be involved in a variety of biochemical pathways. For instance, it can participate in reactions leading to the formation of various complex organic compounds. The downstream effects of these pathways can be diverse, depending on the final products of the synthesis .

Pharmacokinetics

The pharmacokinetics of Ethyl 2-(Chloromethyl)acrylate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small organic molecule, it is likely to be absorbed well in the body. Due to its reactivity, it may also be rapidly metabolized or react with biological molecules, affecting its distribution and excretion .

Result of Action

The molecular and cellular effects of Ethyl 2-(Chloromethyl)acrylate’s action are largely dependent on the context of its use. As an intermediate in organic synthesis, its primary role is to react with other compounds to form new products. The specific effects of these products can vary widely .

Action Environment

The action, efficacy, and stability of Ethyl 2-(Chloromethyl)acrylate can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the compound’s reactivity and the outcome of its reactions . It should be stored at low temperatures (0-10°C) and should be kept away from heat .

Propiedades

IUPAC Name |

ethyl 2-(chloromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRGIVPSXFJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454166 | |

| Record name | Ethyl 2-(Chloromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17435-77-7 | |

| Record name | Ethyl 2-(Chloromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)